molecular formula C9H6FN B087247 6-Fluoroisoquinoline CAS No. 1075-11-2

6-Fluoroisoquinoline

Cat. No.: B087247
CAS No.: 1075-11-2
M. Wt: 147.15 g/mol
InChI Key: ALLJCJZVQMDEHE-UHFFFAOYSA-N
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Description

6-Fluoroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinoline itself is a structural isomer of quinoline and possesses a benzene ring fused to a pyridine ring.

Mechanism of Action

Target of Action

6-Fluoroisoquinoline is a fluorinated isoquinoline that has been shown to exhibit extraordinary potency as a JAK2 inhibitor . The JAK2 protein is a tyrosine kinase that plays a crucial role in signal transduction from various cytokine receptors to the nucleus, leading to cellular proliferation, differentiation, and modulation of the immune response.

Mode of Action

As a JAK2 inhibitor, this compound binds to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation and activation of downstream signaling proteins. This inhibitory action disrupts the JAK-STAT signaling pathway, which is often overactive in various types of cancer and inflammatory diseases .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JAK-STAT signaling pathway . By inhibiting JAK2, this compound prevents the activation of STAT proteins, which are responsible for transducing signals from the cell surface to the nucleus, leading to the transcription of genes involved in cell growth, differentiation, and immune response .

Pharmacokinetics

Fluorinated compounds are generally known for their high stability, bioavailability, and ability to penetrate biological membranes, which can enhance their pharmacokinetic properties .

Result of Action

The inhibition of the JAK-STAT signaling pathway by this compound can lead to a decrease in the proliferation of cancer cells and modulation of the immune response. This can result in the suppression of tumor growth and mitigation of inflammatory responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution. Additionally, the presence of other substances, such as proteins or drugs, can impact the compound’s metabolism and excretion .

Safety and Hazards

6-Fluoroisoquinoline is harmful if swallowed and causes skin irritation. It also causes serious eye irritation and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment while handling this compound .

Future Directions

Fluorinated isoquinolines, including 6-Fluoroisoquinoline, have attracted a great deal of attention over the past several decades due to their unique bioactivities . They are important components of pharmaceuticals and materials, and thus, their study and development are expected to continue in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: There are several methods to synthesize 6-Fluoroisoquinoline:

    Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.

    Cyclization of Pre-Fluorinated Precursors: This method involves the cyclization of a precursor that already contains a fluorinated benzene ring.

    Simultaneous Installation:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, reaction conditions, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

6-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLJCJZVQMDEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619526
Record name 6-Fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075-11-2
Record name 6-Fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

41.6 g of AlCl3 were suspended in 400 mL of dichloromethane. At room temperature, a solution of 22.95 g N-(2,2-dimethoxy-ethyl)-N-(4-fluoro-benzyl)-4-methyl-benzenesulfonamide (2) in 150 ml of dichloromethane was added. Stirring was continued at room temperature overnight, the solution was poured on ice, the layers were separated, the aqueous phase was extracted twice with dichloromethane and the combined organic layers were then extracted twice with sodium bicarbonate solution. The organic layer was dried over magnesium sulfate, evaporated to dryness and the obtained crude product (8.75 g) was purified by silica gel chromatography to yield 2.74 g of compound 3. Rt=0.30 min (Method C). Detected mass: 148.1 (M+H+).
Name
Quantity
41.6 g
Type
reactant
Reaction Step One
Name
N-(2,2-dimethoxy-ethyl)-N-(4-fluoro-benzyl)-4-methyl-benzenesulfonamide
Quantity
22.95 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the 6-fluoroisoquinoline-based probe interact with metal ions, and what are the downstream effects?

A1: The this compound derivative, after undergoing a "click" reaction to form a bis-triazole compound, demonstrates a selective fluorescence response to specific metal ions. [] This response is attributed to the interaction between the triazole rings and the metal ions. Specifically:

  • Zinc ions (Zn2+): Binding of Zn2+ to the bis-triazole leads to a significant fluorescence enhancement ("turn-on" effect) at pH 7.0. This suggests a chelation mechanism where Zn2+ interacts with the nitrogen atoms of the triazole rings, possibly restricting intramolecular rotations and increasing fluorescence quantum yield. []
  • Iron (Fe2+) and Copper (Cu2+) ions: These ions induce fluorescence quenching ("turn-off" effect) upon interaction with the probe. [] This quenching could be due to a photoinduced electron transfer (PET) mechanism, where the metal ions accept an electron from the excited fluorophore, preventing light emission.

Q2: What are the structural characteristics of the this compound-derived probe, and how do they contribute to its function?

A2: The probe is synthesized via a Cu(I)-catalyzed Huisgen cycloaddition, commonly referred to as a "click" reaction, between 1,3-diethynyl-6-fluoroisoquinoline and 1-(2-azidoethyl)pyrrolidine. [] While the exact molecular weight and spectroscopic data aren't provided in the abstract, we can infer key structural features:

  • Water solubility: The presence of polar groups, likely within the pyrrolidine moiety, contributes to the probe's water solubility, making it suitable for biological applications like intracellular imaging. []

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